molecular formula C11H20N2O2 B12107712 N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide

N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide

Cat. No.: B12107712
M. Wt: 212.29 g/mol
InChI Key: PHDGMIUJJSXDIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide typically involves the reaction of 4-methylpiperidine with oxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.

Scientific Research Applications

N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpiperidin-3-yl)oxolane-2-carboxamide
  • N-(4-methylpiperidin-3-yl)oxolane-4-carboxamide
  • N-(4-methylpiperidin-3-yl)tetrahydrofuran-3-carboxamide

Uniqueness

N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide is unique due to its specific structural features, which include the oxolane ring and the piperidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide

InChI

InChI=1S/C11H20N2O2/c1-8-2-4-12-6-10(8)13-11(14)9-3-5-15-7-9/h8-10,12H,2-7H2,1H3,(H,13,14)

InChI Key

PHDGMIUJJSXDIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C2CCOC2

Origin of Product

United States

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